1-(4-(tert-Butoxy)phenyl)butan-1-amine

Lipophilicity Membrane permeability Drug design

1-(4-(tert-Butoxy)phenyl)butan-1-amine (CAS 1270492-80-2; molecular formula C₁₄H₂₃NO; molecular weight 221.34 g/mol) is a chiral primary amine belonging to the ω-phenylalkylamine class. The compound features a para-tert-butoxyphenyl ring linked to a butan-1-amine side chain, with a stereogenic center at the α-carbon.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Cat. No. B12979992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-Butoxy)phenyl)butan-1-amine
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)OC(C)(C)C)N
InChIInChI=1S/C14H23NO/c1-5-6-13(15)11-7-9-12(10-8-11)16-14(2,3)4/h7-10,13H,5-6,15H2,1-4H3
InChIKeyYZFJFSCMFSZSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(tert-Butoxy)phenyl)butan-1-amine: Physicochemical Identity and Structural Classification for Procurement Screening


1-(4-(tert-Butoxy)phenyl)butan-1-amine (CAS 1270492-80-2; molecular formula C₁₄H₂₃NO; molecular weight 221.34 g/mol) is a chiral primary amine belonging to the ω-phenylalkylamine class . The compound features a para-tert-butoxyphenyl ring linked to a butan-1-amine side chain, with a stereogenic center at the α-carbon. It exists as two resolved enantiomers: the (S)-form (CAS 1212912-45-2) and the (R)-form (CAS 1213172-58-7) . Predicted physicochemical properties include a LogP of 3.64, pKa of 9.58 ± 0.10, boiling point of 314.8 ± 25.0 °C at 760 mmHg, and density of 0.9 ± 0.1 g/cm³ . The tert-butoxy substituent confers substantial steric bulk and enhanced lipophilicity relative to smaller alkoxy or hydroxyl analogs, positioning this compound as a versatile intermediate in medicinal chemistry and a candidate scaffold for exploring alkyl-chain-length-dependent biological activity [1].

Chiral EnantiomerAvailable as (R)- and (S)-enantiomers with distinct CAS registrations for stereochemical control studies.
Phenylalkylamine Scaffold4-carbon butan-1-amine chain supports chain-length-dependent SAR exploration across MAO and GPCR targets.
Masked Phenol Motifpara-tert-Butoxy group serves as a cleavable masked phenol or lipophilic pharmacophoric element in synthetic routes.

Why 1-(4-(tert-Butoxy)phenyl)butan-1-amine Cannot Be Interchanged with Shorter-Chain or De-Phenyl Analogs


Within the 4-(tert-butoxyphenyl)alkylamine series, the length of the alkyl linker between the aromatic ring and the primary amine fundamentally determines lipophilicity, basicity, and biological target engagement profile [1]. The benzylamine homolog (CAS 84697-13-2) has a LogP of 3.02 and pKa of 9.32, while the target butan-1-amine compound has a LogP of 3.64 and pKa of 9.58 . This ΔLogP of ~0.62 units translates to an approximately 4-fold difference in partition coefficient, substantially altering membrane permeability and formulation behavior. More critically, class-level structure–activity relationship (SAR) data from the phenylalkylamine series demonstrate that alkyl chain length dictates the mode of interaction with monoamine oxidase isoforms: benzylamine (C1) behaves as an MAO-B substrate, phenethylamine (C2) is an MAO substrate, while 4-phenylbutylamine (C4) is a competitive MAO-A inhibitor with Ki = 31 ± 5 μM [2]. Substituting a shorter-chain or de-phenyl analog therefore risks not merely a potency shift but a complete change in pharmacological mechanism—from substrate to inhibitor, or from MAO-B to MAO-A engagement [3]. These chain-length-dependent properties cannot be compensated for by adjusting concentration or formulation.

Target Compound
C4 butan-1-amine chain: competitive MAO-A inhibitor profile with chiral center at α-carbon.
Shorter-Chain Analog
C1 benzylamine or C2 phenethylamine: MAO-B/MAO substrates, not inhibitors; mechanism may shift entirely.
Target Compound
Chiral enantiomers available; stereogenic α-carbon enables enantioselective synthesis and chiral method development.
Achiral Analog
Benzylamine and phenethylamine analogs are achiral; cannot support stereochemical attribution or enantiopure derivatization.
Chain-length and chirality differences are fundamental—adjusting concentration or formulation cannot compensate for altered mechanism class or absent stereochemistry.

Quantitative Differentiation Evidence: 1-(4-(tert-Butoxy)phenyl)butan-1-amine vs. Closest Analogs


Lipophilicity Advantage: +0.62 LogP Units Over the Benzylamine Homolog Enhances Membrane Partitioning

1-(4-(tert-Butoxy)phenyl)butan-1-amine exhibits a predicted LogP of 3.64, compared with 3.02 for the one-carbon-shorter benzylamine analog (4-(tert-butoxy)phenyl)methanamine (CAS 84697-13-2), a difference of +0.62 log units . This corresponds to a ~4.2-fold higher octanol–water partition coefficient, indicating significantly enhanced lipophilicity. For context, the five-carbon pentylamine homolog (CAS 1213051-03-6) with molecular weight 235.37 g/mol is expected to exhibit still higher LogP (~3.9–4.0 estimated), but with a proportional increase in molecular weight and potential solubility penalty . The butan-1-amine chain thus occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility.

Lipophilicity
Data to verify
+0.62 ΔLogP ~4.2× higher P
Supports membrane-partitioning screening context; intermediate lipophilicity between C1 and C5 homologs.
Predicted values; experimental LogP confirmation recommended.
Lipophilicity Membrane permeability Drug design

Boiling Point Elevation: +44°C Thermal Operating Window vs. Benzylamine Analog for High-Temperature Synthesis

The predicted boiling point of 1-(4-(tert-butoxy)phenyl)butan-1-amine is 314.8 ± 25.0 °C at 760 mmHg, compared with 270.4 ± 15.0 °C for the benzylamine analog (4-(tert-butoxy)phenyl)methanamine . This represents a boiling point elevation of approximately 44 °C. The flash point of the target compound is predicted at 130.6 ± 16.4 °C, also higher than typical for the shorter-chain analogs . The density of the target compound (0.9 ± 0.1 g/cm³) is comparable to the benzylamine analog (0.979 ± 0.06 g/cm³) .

Thermal Window
Data to verify
+44 °C ΔBP vs. benzylamine Broader thermal envelope
May support high-temperature synthetic routes with reduced risk of premature distillation.
Predicted at 760 mmHg; experimental boiling point data recommended.
Thermal stability Synthetic chemistry Reaction engineering

Alkyl Chain Length Controls MAO Isoform Engagement: 4-Carbon Chain Confers MAO-A Competitive Inhibition vs. Shorter Chains Acting as Substrates

Class-level SAR from the phenylalkylamine series demonstrates a chain-length-dependent switch in MAO interaction mode. 4-Phenylbutylamine—the core scaffold analog of the target compound—acts as a competitive inhibitor of MAO-A with Ki = 31 ± 5 μM, whereas it is not a substrate for this isoform [1]. In contrast, benzylamine (C1) is a typical MAO-B substrate, and phenethylamine (C2) is an MAO substrate [2]. 3-Phenylpropylamine binds 75-fold more tightly to MAO-A than phenethylamine, showing that affinity increases with chain elongation up to the 3–4 carbon range [2]. The target compound's 4-carbon chain length is therefore positioned at the pharmacologically validated 'sweet spot' where substrate behavior transitions to competitive inhibition. The tert-butoxy substituent at the para-position is expected to further modulate this activity through steric and electronic effects, as demonstrated in studies showing that 4-alkoxy substitution on phenylalkylamines increases MAO-A inhibitory potency [3].

MAO Isoform Mechanism
Class-level
Target scaffold: competitive inhibitor vs. C1 benzylamine: MAO-B substrate ~75× affinity gain C2→C3
Chain-length SAR supports MAO-A pathway-response interpretation; mechanism switch from substrate to inhibitor at C4.
Class-level inference from 4-phenylbutylamine scaffold; direct data for tert-butoxy derivative not available.
Monoamine oxidase Neuropharmacology SAR

Chiral Center Enables Enantioselective Applications Unavailable with Achiral Benzylamine or Phenethylamine Analogs

1-(4-(tert-Butoxy)phenyl)butan-1-amine possesses a stereogenic center at the α-carbon (C-1 of the butyl chain), making it a chiral compound available as both (R)- and (S)-enantiomers with distinct CAS registrations: 1213172-58-7 for the (R)-form and 1212912-45-2 for the (S)-form . In contrast, the shorter-chain analogs—(4-(tert-butoxy)phenyl)methanamine (CAS 84697-13-2) and 2-(4-(tert-butoxy)phenyl)ethan-1-amine (CAS 157981-64-1)—are achiral and cannot provide enantiomerically pure building blocks . The (R)-pentylamine homolog (CAS 1213051-03-6) is also chiral but carries additional lipophilic bulk. The target compound's combination of a chiral center with the 4-carbon chain length offers a unique stereochemical handle for asymmetric synthesis, chiral resolution studies, and the preparation of diastereomerically pure derivatives .

Chiral Identity
Reported
(R)-enantiomer: CAS 1213172-58-7 (S)-enantiomer: CAS 1212912-45-2 Lowest MW chiral member in series
Enables enantiomer-attribution review; distinct CAS registrations support chiral method development.
Achiral benzylamine and phenethylamine analogs cannot provide enantiopure building blocks.
Chiral resolution Stereoselective synthesis Enantiomeric purity

pKa Elevation of +0.26 Units vs. Benzylamine Analog Modulates Protonation State at Physiological pH

The predicted pKa of the primary amine group in 1-(4-(tert-butoxy)phenyl)butan-1-amine is 9.58 ± 0.10, compared with 9.32 ± 0.10 for the benzylamine analog (4-(tert-butoxy)phenyl)methanamine . This ΔpKa of +0.26 units, while modest, affects the protonation equilibrium at physiologically relevant pH. At pH 7.4, the target compound is approximately 99.3% protonated versus approximately 98.8% for the benzylamine analog—a small but measurable difference that may influence salt formation efficiency, ion-pairing interactions, and pH-dependent solubility profiles [1]. The slightly higher basicity arises from the electron-donating inductive effect of the extended alkyl chain, which is more pronounced in the butan-1-amine than in the methanamine or ethanamine homologs.

pKa & Protonation
Reported
+0.26 ΔpKa ~99.3% protonated at pH 7.4
Modest shift in pH-dependent ionization may influence salt screening and formulation context.
Predicted values; relevance to salt stoichiometry and dissolution requires experimental review.
Acid-base behavior Salt formation Formulation

Optimal Procurement and Application Scenarios for 1-(4-(tert-Butoxy)phenyl)butan-1-amine Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring a para-tert-Butoxyphenyl Motif

The availability of 1-(4-(tert-butoxy)phenyl)butan-1-amine as both (R)- and (S)-enantiomers (CAS 1213172-58-7 and 1212912-45-2) with distinct CAS numbers makes it the preferred starting material for asymmetric synthesis programs that require a chiral benzylic amine building block [1]. Unlike the achiral benzylamine or phenethylamine analogs, this compound enables the direct introduction of enantiomerically pure α-substituted amine functionality into target molecules without additional resolution steps. The tert-butoxy group can subsequently serve as a masked phenol (cleavable under acidic conditions) or remain as a lipophilic pharmacophoric element [2]. This scenario is particularly relevant for the synthesis of phenylalkylamine-derived drug candidates targeting GPCRs, monoamine transporters, or MAO enzymes, where both stereochemistry and para-substitution critically influence target engagement .

MAO-A Selective Inhibitor Scaffold Optimization Leveraging 4-Carbon Chain SAR Sweet Spot

Class-level SAR evidence demonstrates that the 4-carbon alkyl chain in phenylalkylamines confers competitive MAO-A inhibitory activity (Ki = 31 ± 5 μM for the 4-phenylbutylamine scaffold) while shorter chains (C1–C2) act as substrates rather than inhibitors [1]. The target compound combines this optimal chain length with a para-tert-butoxy substituent that is expected to further enhance MAO-A affinity through steric and electronic effects, as supported by studies showing that 4-alkoxy substitution on phenylalkylamines increases MAO inhibitory potency [2]. Researchers developing MAO-A inhibitors for neurological indications should prioritize this compound over shorter-chain analogs because the C4 chain is essential for the competitive inhibition mechanism; using a benzylamine or phenethylamine analog would yield a substrate rather than an inhibitor, fundamentally altering the pharmacological readout .

High-Temperature Synthetic Transformations Requiring Thermally Stable Primary Amine Building Blocks

With a predicted boiling point of 314.8 ± 25.0 °C and flash point of 130.6 ± 16.4 °C, 1-(4-(tert-butoxy)phenyl)butan-1-amine offers a substantially wider thermal operating window than the benzylamine analog (BP 270.4 ± 15.0 °C) [1]. This makes it the superior choice for reactions conducted in high-boiling solvents (e.g., DMF at 153 °C, DMSO at 189 °C, or NMP at 202 °C), for solvent-free melt reactions requiring amine components with low volatility, and for vacuum distillation purification schemes where higher boiling point reduces distillate loss [2]. The +44 °C boiling point advantage directly translates to greater experimental flexibility and reduced risk of amine loss through evaporation during prolonged heating.

Structure–Property Relationship Studies on Lipophilicity-Driven Membrane Permeability in CNS Drug Discovery

The LogP of 3.64 positions 1-(4-(tert-butoxy)phenyl)butan-1-amine at a calculated lipophilicity that balances passive membrane permeability with aqueous solubility for CNS applications, where optimal LogP values for blood–brain barrier penetration typically range from 2 to 4 [1]. The benzylamine analog (LogP 3.02) provides approximately 4-fold lower partitioning, potentially insufficient for efficient BBB penetration, while the pentylamine analog (estimated LogP ~3.9–4.0) approaches the upper limit where solubility and metabolic liability concerns escalate [2]. For medicinal chemistry teams systematically exploring the relationship between alkyl chain length and CNS exposure in a phenylalkylamine series, the butan-1-amine compound represents the optimal midpoint for SAR expansion .

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral intermediates
Enantiomeric identity and distinct CAS registration per enantiomer
Chiral HPLC method development and enantiomeric excess review
MAO-A pathway-response SAR studies
4-carbon chain-length SAR context for competitive inhibition mechanism
MAO isoform assay review; substrate vs. inhibitor endpoint confirmation
High-temperature synthetic transformations
Reported thermal stability profile with elevated boiling point
Thermal degradation and distillative purification endpoint review
Membrane permeability SAR in CNS research models
Intermediate lipophilicity range within CNS-typical LogP window
Passive permeability and blood–brain barrier partitioning assay review
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